
Retrobradykinin
概要
説明
レトロブラジキニンは、ブラジキニンの逆配列を持つペプチドです。ブラジキニンは強力で短命の血管活性ペプチドであり、様々なシグナル伝達カスケードにおける血管拡張剤および炎症メディエーターとして作用します。 しかし、レトロブラジキニンはキニン活性を持たず、しばしばブラジキニンを含む実験における陰性対照として使用されます .
準備方法
レトロブラジキニンの合成には、固相ペプチド合成が用いられます。これは、ペプチドの製造に一般的に用いられる方法です。この方法では、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を逐次的に付加することができます。 レトロブラジキニンの合成は、1962年にランデによって初めて報告されました . このプロセスには、保護されたアミノ酸とカップリング試薬を用い、ペプチドの正しい配列と構造を確保します。レトロブラジキニンの工業生産方法は、他のペプチドに用いられるものと類似しており、大規模な固相ペプチド合成と、高速液体クロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
科学的研究の応用
Understanding Bradykinin Receptor Interactions
Role as a Negative Control
Retrobradykinin is primarily utilized as a negative control in studies involving bradykinin. By serving as an antagonist, it helps researchers delineate the specific effects mediated by bradykinin on its receptors. This application is crucial for understanding the physiological and pathological roles of bradykinin in processes such as inflammation, pain response, and vascular regulation.
Synthesis and Characterization
Biocatalytic Synthesis
Research has demonstrated methods for the biocatalytic synthesis of this compound, focusing on its all-D form. This synthesis allows for detailed studies on the conformational properties and biological activities of this compound compared to its natural counterpart, bradykinin. Such comparative studies are essential for elucidating the mechanisms by which these peptides exert their effects .
Pharmacological Studies
Peptide Analog Research
this compound has been studied alongside other peptide fragments derived from plant protease inhibitors, which exhibit bradykinin-like activities. These studies have shown that this compound can mimic certain biological effects of bradykinin, such as inducing calcium influx in cells and modulating smooth muscle contraction. Such findings are pivotal for developing new therapeutic agents targeting bradykinin receptors .
Case Studies
Potential Therapeutic Applications
Drug Development
The unique properties of this compound make it a candidate for further exploration in drug development, particularly in designing peptide-based therapeutics that can modulate bradykinin pathways without eliciting the full spectrum of responses associated with natural bradykinin. This could lead to innovations in treating conditions like hypertension, pain disorders, and inflammatory diseases .
作用機序
レトロブラジキニンは、逆配列のため、ブラジキニンと同じ生物学的活性を示しません。ブラジキニンは、キニン受容体、特にキニンB1およびB2受容体に結合することで効果を発揮します。これらの受容体は、Gタンパク質の異なるサブユニットに結合しています。この結合は、様々なシグナル伝達経路を活性化し、プロ炎症性サイトカインやその他のメディエーターの放出につながります。 レトロブラジキニンは、受容体結合に必要な正しい配列がないため、これらの経路を活性化せず、実験において有用な対照として役立ちます .
類似化合物との比較
レトロブラジキニンは、ブラジキニンと比較して逆配列であるため、ユニークな化合物です。類似の化合物には以下が含まれます。
ブラジキニン: 強力な血管拡張剤および炎症メディエーター。
[Hyp3]-ブラジキニン: 天然に存在するペプチドホルモンおよびブラジキニン受容体アゴニスト。
ブラジキニン(1-6): アミノ末端が切り詰められたブラジキニンペプチド。
Lys-[Des-Arg9]ブラジキニン: 強力で高選択的なブラジキニンB1受容体アゴニスト。
レトロブラジキニンは、キニン活性を示さないため、研究において貴重なツールとなり、ブラジキニンおよび関連ペプチドの特異的効果に関する洞察を提供します。
生物活性
Retrobradykinin is a peptide that is characterized by having the reverse amino acid sequence of bradykinin, a known biologically active peptide involved in various physiological processes, including vasodilation and pain sensation. This article explores the biological activity of this compound, highlighting its synthesis, structural properties, and comparative biological effects.
Overview of this compound
- Chemical Structure : this compound is a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, which is the reverse of bradykinin (which has the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).
- CAS Number : 5991-13-9
- Molecular Formula : C₄₇H₆₃N₉O₁₃S
Synthesis and Characterization
This compound can be synthesized through solid-phase peptide synthesis (SPPS). The synthesis involves coupling protected amino acids in the reverse order to yield the desired peptide. Radiolabeling techniques have been employed to track its distribution and activity in biological systems .
Kinin Activity
Despite its structural similarity to bradykinin, this compound exhibits significantly reduced or absent kinin activity. Studies have demonstrated that this compound does not induce the same physiological responses as bradykinin, such as vasodilation or increased vascular permeability. Specifically:
- Lack of Kinin Activity : this compound has been shown to exhibit no significant kinin activity, making it a useful negative control in experimental settings where bradykinin's effects are studied .
Comparative Analysis with Bradykinin
The following table summarizes key differences between this compound and bradykinin regarding their biological activities:
Property | Bradykinin | This compound |
---|---|---|
Amino Acid Sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (reverse) |
Kinin Activity | High | None |
Physiological Effects | Vasodilation, pain sensation | None |
Research Use | Active role in studies | Negative control |
Case Studies and Research Findings
- Study on Bradykinin Analogues : A study published in The Journal of Peptide Research examined various analogues of bradykinin, including this compound. It concluded that while bradykinin effectively increased intracellular calcium levels and induced smooth muscle contraction, this compound did not produce these effects, supporting its classification as a non-active analogue .
- Conformational Studies : Research indicated that while bradykinin exists as a disordered chain in solution, this compound's conformation does not support similar biological interactions. Circular dichroism studies revealed that this compound lacks the necessary structural features for receptor binding .
- Application as a Negative Control : this compound has been utilized in various experimental setups as a negative control for studies assessing bradykinin's role in inflammation and pain pathways. Its inability to mimic bradykinin's effects allows researchers to isolate specific actions attributable to bradykinin itself .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Retrobradykinin, and how can researchers ensure reproducibility?
- Methodological Answer: Synthesis should follow peer-reviewed protocols using nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation. For reproducibility, document reaction conditions (e.g., solvent, temperature, catalysts) and purity thresholds (≥95% by HPLC). Include detailed characterization data in supplementary materials to avoid redundancy in the main text .
Q. What mechanisms of action have been proposed for this compound in preclinical models?
- Methodological Answer: Use in vitro binding assays (e.g., surface plasmon resonance) to identify receptor interactions, supplemented by in vivo rodent models to assess physiological responses. Adhere to NIH preclinical reporting guidelines, including sample size justification and statistical power analysis .
Q. What analytical techniques are critical for validating this compound’s stability under varying conditions?
- Methodological Answer: Employ high-performance liquid chromatography (HPLC) or LC-MS to monitor degradation products. Validate methods using International Council for Harmonisation (ICH) parameters (e.g., specificity, linearity). Report storage conditions (temperature, pH) and degradation kinetics in tabular format .
Q. How can researchers identify this compound’s primary molecular targets using existing literature?
- Methodological Answer: Conduct systematic reviews using databases like PubMed or SciFinder, filtering for studies with orthogonal validation (e.g., siRNA knockdown or CRISPR-Cas9 gene editing). Use PICO frameworks to structure queries (Population: cell lines; Intervention: this compound exposure) .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacokinetic data across studies be systematically resolved?
- Methodological Answer: Perform meta-analyses to identify heterogeneity sources (e.g., dosing regimens, species differences). Apply the PRISMA checklist to evaluate study quality and use subgroup analyses to isolate confounding variables. Report effect sizes with 95% confidence intervals .
Q. What experimental designs are optimal for assessing this compound’s dose-response relationships in complex biological systems?
- Methodological Answer: Use factorial designs to test multiple variables (e.g., concentration, exposure time). Apply nonlinear regression models (e.g., Hill equation) to quantify EC50 values. Include negative controls and validate results across ≥3 independent replicates .
Q. How can researchers address challenges in reproducing in vitro this compound results in in vivo models?
- Methodological Answer: Optimize bioavailability by testing formulation variants (e.g., liposomal encapsulation). Control for interspecies metabolic differences using pharmacokinetic profiling (e.g., plasma half-life, tissue distribution). Document environmental variables (e.g., diet, circadian rhythm) .
Q. What strategies are effective for integrating this compound’s omics data (e.g., transcriptomics, proteomics) into mechanistic models?
- Methodological Answer: Use multi-omics integration tools (e.g., MOFA+ or WGCNA) to identify co-regulated pathways. Validate hypotheses with functional assays (e.g., chromatin immunoprecipitation for transcriptional targets). Deposit raw data in repositories like GEO or PRIDE .
Q. How should researchers evaluate this compound’s long-term stability in biological matrices for pharmacokinetic studies?
- Methodological Answer: Conduct accelerated stability studies under ICH Q1A guidelines, testing degradation at 25°C/60% RH and 40°C/75% RH. Quantify degradation products via tandem MS and assess bioactivity retention using cell-based assays .
Q. What frameworks can resolve species-specific discrepancies in this compound’s efficacy?
- Methodological Answer: Perform comparative genomics to identify orthologs of target receptors. Use molecular docking simulations to predict binding affinity differences. Validate findings with cross-species ex vivo tissue assays .
Q. Methodological Considerations
- Data Contradiction Analysis : Apply the "principal contradiction" framework to prioritize conflicting variables (e.g., metabolic clearance vs. receptor affinity) and design targeted experiments to resolve dominant factors .
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing protocols on platforms like Protocols.io and citing prior methods with unique digital object identifiers (DOIs) .
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid overgeneralization .
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)41(68)61-35(27-31-14-5-2-6-15-31)46(73)64-24-9-18-37(64)45(72)62-36(29-66)43(70)60-34(26-30-12-3-1-4-13-30)42(69)58-28-40(67)63-23-11-20-39(63)47(74)65-25-10-19-38(65)44(71)59-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,69)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGQJSUCTOHANT-FDISYFBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N15O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。